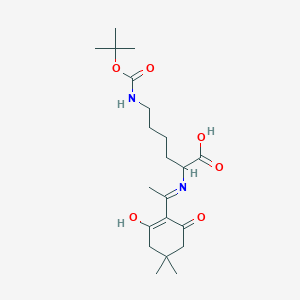
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and features a unique protecting group that enhances its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine typically involves the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with lysine derivatives in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the compound’s structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the protecting group can yield free lysine derivatives, while oxidation and reduction reactions can produce various modified lysine compounds .
Scientific Research Applications
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism of action of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine involves its ability to protect the lysine side chain during peptide synthesis. The protecting group provides steric hindrance, preventing unwanted reactions and ensuring the correct assembly of peptide chains. This enhances the stability and solubility of the compound, making it easier to handle in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine
- N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids
- Fmoc-D-Lys(Dde)-OH
Uniqueness
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is unique due to its specific protecting group, which offers enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in complex peptide synthesis and other biochemical applications .
Properties
Molecular Formula |
C21H34N2O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27) |
InChI Key |
MRUZKDZPORXJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
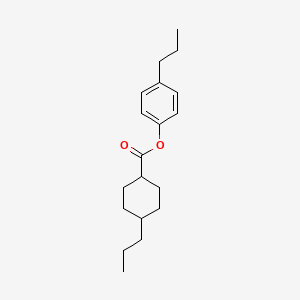

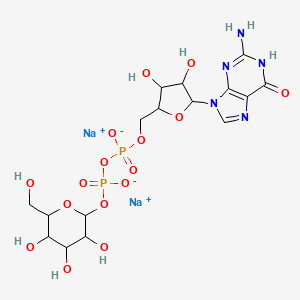
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
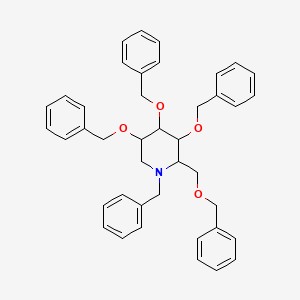
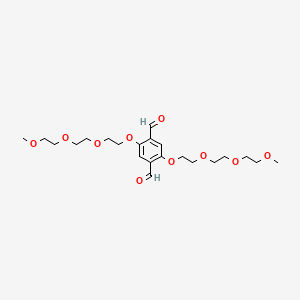
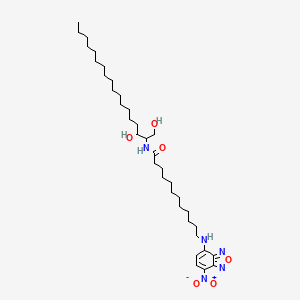
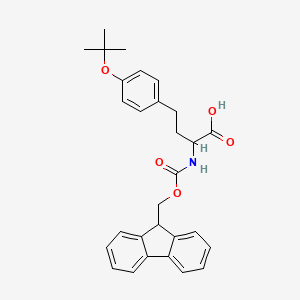
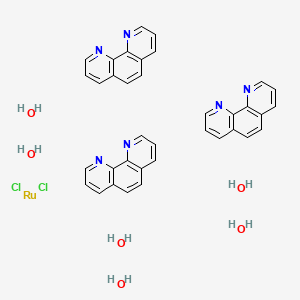
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
